molecular formula C11H13N3O2 B8747544 Methyl 4-amino-1-ethyl-1H-indazole-6-carboxylate

Methyl 4-amino-1-ethyl-1H-indazole-6-carboxylate

Cat. No. B8747544
M. Wt: 219.24 g/mol
InChI Key: MYBHHWDLHJGPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-1-ethyl-1H-indazole-6-carboxylate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-amino-1-ethyl-1H-indazole-6-carboxylate

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-amino-1-ethylindazole-6-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-3-14-10-5-7(11(15)16-2)4-9(12)8(10)6-13-14/h4-6H,3,12H2,1-2H3

InChI Key

MYBHHWDLHJGPIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=CC(=C2C=N1)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-ethyl-4-nitro-1H-indazole-6-carboxylate (D198) (2.2 g, 8.8 mmol, 1 equiv) in MeOH (100 ml) and H2O (10 ml) was added 10% palladium on charcoal (50% wet, 700 mg, 16% w/w) and the resulting mixture was stirred at 60° C. for 30 min then cooled to room temperature. The catalyst was removed by filtration through a pad of celite and most of the solvent removed in vacuo. The residue was partitioned between AcOEt and a saturated aqueous NaHCO3 solution and the two layers were separated. The organic phase was dried over MgSO4 and concentrated in vacuo. The residue was triturated with iso-hexane to give methyl 4-amino-1-ethyl-1H-indazole-6-carboxylate (D199) (1.55 g, 80%) which was used in the next step without further purification. [M+H]+=220.1, RT=3.31 min.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step One

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